1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate

Enzymatic Resolution HIV Protease Inhibitors Process Chemistry

1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate (CAS 848444-88-2) is a racemic pyrrolidine-1,2-dicarboxylate derivative characterized by a 3,3-dimethyl-4-oxo substitution pattern on the heterocyclic ring, protected as a tert-butyl (Boc) carbamate at the N1 position and a methyl ester at the C2 carboxylate. With a molecular formula of C13H21NO5 and a molecular weight of 271.31 g/mol, it serves primarily as a versatile intermediate in the synthesis of complex heterocyclic compounds, most notably in the manufacture of HIV protease inhibitors.

Molecular Formula C13H21NO5
Molecular Weight 271.313
CAS No. 848444-88-2
Cat. No. B2604868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate
CAS848444-88-2
Molecular FormulaC13H21NO5
Molecular Weight271.313
Structural Identifiers
SMILESCC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC)C
InChIInChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-8(15)13(4,5)9(14)10(16)18-6/h9H,7H2,1-6H3
InChIKeyYBHLDAHDAOFWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate (CAS 848444-88-2): Chemical Profile and Procurement Context


1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate (CAS 848444-88-2) is a racemic pyrrolidine-1,2-dicarboxylate derivative characterized by a 3,3-dimethyl-4-oxo substitution pattern on the heterocyclic ring, protected as a tert-butyl (Boc) carbamate at the N1 position and a methyl ester at the C2 carboxylate . With a molecular formula of C13H21NO5 and a molecular weight of 271.31 g/mol, it serves primarily as a versatile intermediate in the synthesis of complex heterocyclic compounds, most notably in the manufacture of HIV protease inhibitors [1]. The compound is typically supplied at purities ranging from 95% to 98% (HPLC) by various vendors, and its structural features—specifically the orthogonal Boc and methyl ester protecting groups—enable selective deprotection strategies that are critical for multi-step synthetic pathways [2].

Why 1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate Cannot Be Interchanged with In-Class Analogs


Despite sharing a core pyrrolidine scaffold with other 4-oxoproline esters, 1-tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate possesses a unique combination of stereochemical (racemic mixture), conformational (3,3-dimethyl substitution), and protecting group (Boc/methyl ester) features that preclude direct substitution by its closest analogs. The racemic nature of CAS 848444-88-2 is critical for its primary application as a substrate in enzymatic resolution processes, where it provides the baseline for enantioselective hydrolysis that the pre-resolved (S)-enantiomer (CAS 478698-30-5) cannot fulfill [1]. Furthermore, the presence of the 3,3-dimethyl substituents has been shown to retard the rate of cis-to-trans amide isomerization by nearly 7-fold compared to unsubstituted proline derivatives, a conformational effect that can significantly alter the kinetic profile of downstream peptide coupling reactions and bioactivity of final products [2]. The orthogonal Boc and methyl ester protecting groups provide dual deprotection handles that are absent in mono-protected analogs, enabling selective manipulation under mild conditions that is essential for multi-kilogram scale syntheses documented in the literature [3].

Quantitative Differentiation Evidence for 1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate Versus Closest Analogs


Racemic Substrate Efficacy: Enzymatic Resolution Throughput Compared to Enantiopure Analog

The target compound (CAS 848444-88-2), as a racemic methyl ester, serves as the essential substrate for protease-catalyzed enantioselective hydrolysis to produce enantiopure intermediates for HIV protease inhibitors [1]. In the documented process, the racemic Boc-protected methyl ester (CAS 848444-88-2) enables a catalytic resolution step, though the throughput was limited to 0.11 mmol/h/L. In contrast, the analogous benzyl-protected racemate achieved a significantly higher throughput of 6.3 mmol/h/L (a 57-fold increase), while the pre-resolved (S)-enantiomer (CAS 478698-30-5) is not a substrate for the resolution step and thus cannot be used interchangeably in this established industrial process [1].

Enzymatic Resolution HIV Protease Inhibitors Process Chemistry

DAST Fluorination Yield to 4,4-Difluoro Derivative: Comparative Synthetic Utility

The target compound (CAS 848444-88-2) undergoes fluorination with diethylaminosulfur trifluoride (DAST) in 1,2-dichloroethane to produce N-tert-butoxycarbonyl-4,4-difluoro-3,3-dimethylproline methyl ester (CAS 854375-33-0) in a reported yield of approximately 50% [1]. For comparison, the enantiomerically pure ketone derived from the (S)-enantiomer was converted to the gem-difluoro product using Deoxo-Fluor (a related fluorinating agent) in a multi-kilogram scale process that achieved an overall 10-step yield of only 4.5% for the final product, with individual step yields for the fluorination not reported but implied to be moderate [2].

Fluorination DAST Gem-Difluoro Proline

Conformational Restriction by 3,3-Dimethyl Substituents: Cis-Trans Isomerization Rate Versus Non-Methylated Proline Analogs

The 3,3-dimethyl substitution pattern on the pyrrolidine ring of the target compound class has been demonstrated to reduce the rate of cis-to-trans amide isomerization by nearly 7-fold relative to unsubstituted proline derivatives [1]. Specifically, N-acetyl-3,3-dimethylproline N'-methylamide exhibited a cis-to-trans rate constant (k_ct) approximately 7 times slower than that of the unsubstituted N-acetylproline N'-methylamide (compound 1). In contrast, the 4-oxo-substituted proline methyl ester analog without the 3,3-dimethyl groups (CAS 102195-80-2) lacks this conformational restriction, resulting in amide isomerization kinetics comparable to unsubstituted proline [1].

Cis-Trans Isomerization Conformational Analysis Peptide Chemistry

Orthogonal Protecting Group Strategy: Boc/Methyl Ester Selectivity Advantage Over Mono-Protected Analogs

The target compound (CAS 848444-88-2) features an orthogonal pair of protecting groups: an acid-labile Boc carbamate at the N1 position and a base-labile methyl ester at the C2 carboxylate . This dual protection allows for sequential, chemoselective deprotection under mild conditions—a capability not available in mono-protected analogs such as 1-(tert-butoxycarbonyl)-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid (CAS 478700-27-5), which has only a single Boc protecting group, or the corresponding free amine methyl ester [1]. The simultaneous presence of both protecting groups enables intermediate purification and functionalization at either the amine or carboxylate position with complete chemoselectivity, a critical advantage in multi-step syntheses of bioactive molecules where protecting group compatibility is essential [2].

Protecting Group Orthogonality Solid-Phase Synthesis Medicinal Chemistry

Commercial Purity Specifications: Vendor-Dependent Quality Ranges Compared to Enantiopure Analog

The target racemic compound (CAS 848444-88-2) is commercially available at purity levels ranging from 95% to 98% (HPLC) across multiple vendors, with specific quality documentation including NMR, HPLC, and GC traceability [1]. In comparison, the (S)-enantiomer (CAS 478698-30-5) is typically offered at 98% purity with chiral purity specifications [2]. The racemic compound's cost is substantially lower: approximately $447 for 1g and $1,614 for 5g from certain vendors [3], while the enantiopure analog commands a significant premium due to the additional resolution step required in its production.

Quality Control Purity Specification Procurement

Optimal Application Scenarios for 1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate Based on Quantitative Evidence


Substrate for Enzymatic Resolution Process Development in HIV Protease Inhibitor Manufacturing

The racemic compound (CAS 848444-88-2) is uniquely suited as a substrate in protease-catalyzed enantioselective hydrolysis processes for producing optically pure intermediates of HIV protease inhibitors. As documented by Hu et al. (2006), this racemic methyl ester is the starting material for an enzymatic resolution that yielded kilogram quantities of enantiopure acid for clinical trials, despite the process's low throughput (0.11 mmol/h/L) [1]. Researchers optimizing this resolution—for example, exploring alternative protecting groups or engineered enzymes—must procure this specific racemate as the baseline substrate, as the pre-resolved (S)-enantiomer (CAS 478698-30-5) cannot serve as a substrate for the resolution step.

Precursor for 4,4-Difluoro-3,3-dimethylproline Derivatives via DAST Fluorination

The 4-oxo group of the target compound provides the direct handle for conversion to the 4,4-difluoro analog (CAS 854375-33-0) via DAST-mediated fluorination in approximately 50% yield [1]. This transformation is a key step in the synthesis of fluorinated proline derivatives used in HIV protease inhibitors. The racemic compound offers a cost-effective entry point for methodology development and process optimization studies, as demonstrated by Rossi et al. (2008), whose multi-kilogram synthesis of the corresponding difluoro derivative used a closely related enantiopure ketone with Deoxo-Fluor as the fluorinating agent, achieving a 10-step overall yield of 4.5% [2].

Conformationally Restricted Peptidomimetic Building Block Design

The 3,3-dimethyl substitution on the pyrrolidine ring imparts a nearly 7-fold reduction in the rate of cis-to-trans amide isomerization relative to unsubstituted proline, as established by Che and Marshall (1998) [1]. This conformational restriction makes the compound a valuable scaffold for designing peptidomimetics where control over the cis-trans equilibrium of the prolyl peptide bond is critical for biological activity. Medicinal chemists developing constrained peptide analogs should select this building block over non-methylated 4-oxoproline esters (e.g., CAS 102195-80-2) when slower amide isomerization kinetics are desired to stabilize the bioactive conformation.

Multi-Step Synthesis Requiring Orthogonal Functional Group Manipulation

The simultaneous presence of the acid-labile Boc group and base-labile methyl ester on the target compound enables sequential, chemoselective deprotection and functionalization in multi-step synthetic sequences [1]. This orthogonal protection strategy eliminates at least one protection/deprotection cycle compared to mono-protected analogs such as CAS 478700-27-5 (N-Boc only). Synthetic chemists engaged in the construction of complex molecular architectures—including HIV protease inhibitors described in Pfizer patents WO2005026114A1 and WO2005054187A1 [2]—should prioritize this compound for routes that require differential reactivity at the amine and carboxylate termini.

Quote Request

Request a Quote for 1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.